molecular formula C23H32BN3O7 B3301891 1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-59-7

1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301891
CAS No.: 913388-59-7
M. Wt: 473.3 g/mol
InChI Key: HATFYIYDEXBADO-UHFFFAOYSA-N
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Description

This compound is a boron-containing indole derivative with a complex substituent profile. Its structure includes a 2-borono group on the indole core, a 6-position piperazinyl carbonyl moiety modified with a tert-butoxycarbonyl (Boc) protecting group, and a tert-butyl ester at the indole’s 1-position. The Boc-protected piperazine enhances solubility and modulates interactions with biological targets, such as enzymes or receptors requiring polar or charged residues for binding .

The tert-butyl ester provides steric protection to the carboxylic acid, improving stability during synthetic processes. This structural complexity aligns with trends in medicinal chemistry for developing targeted inhibitors, particularly in oncology and infectious diseases .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32BN3O7/c1-22(2,3)33-20(29)26-11-9-25(10-12-26)19(28)16-8-7-15-14-18(24(31)32)27(17(15)13-16)21(30)34-23(4,5)6/h7-8,13-14,31-32H,9-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFYIYDEXBADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32BN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723277
Record name {1-(tert-Butoxycarbonyl)-6-[4-(tert-butoxycarbonyl)piperazine-1-carbonyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-59-7
Record name {1-(tert-Butoxycarbonyl)-6-[4-(tert-butoxycarbonyl)piperazine-1-carbonyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with significant potential in medicinal chemistry. Its structure features an indole core, which is known for its diverse biological activities. The compound's molecular formula is C23H32BN3O7C_{23}H_{32}BN_3O_7, and it is characterized by the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Indole derivatives are recognized for their wide range of biological effects, including:

  • Antimicrobial Activity : Indole derivatives have shown promise as antibacterial agents. For instance, compounds similar to 1H-Indole-1-carboxylic acid have been studied for their ability to inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival and pathogenicity. Inhibition of bCSE enhances the efficacy of conventional antibiotics against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal and Antiviral Properties : Research indicates that various indole derivatives can exhibit antifungal and antiviral properties. For example, studies have demonstrated that certain indole-based compounds inhibit the growth of pathogenic fungi and viruses, suggesting their potential use in treating infections .
  • Cytotoxic Effects : Some indole derivatives have been shown to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. The compound likely interacts with specific biological targets such as enzymes or receptors:

  • Enzyme Inhibition : The presence of boron in the structure may enhance the compound's ability to form covalent bonds with target enzymes, thereby inhibiting their activity. This characteristic is particularly relevant in designing inhibitors for therapeutic applications .
  • Receptor Modulation : Indoles can act as ligands for various receptors, influencing cellular signaling pathways. This interaction can lead to a range of biological responses depending on the receptor type involved .

Synthesis

The synthesis of 1H-Indole-1-carboxylic acid derivatives typically involves several steps:

  • Formation of Indole Core : Starting from simple indole precursors, synthetic routes often include cyclization reactions to construct the indole framework.
  • Boron Functionalization : The introduction of boron typically involves palladium-catalyzed cross-coupling reactions with boronic acids.
  • Esterification : Final steps usually include esterification reactions to attach various alkyl groups or functional moieties that enhance solubility or bioactivity.

Case Studies

Several studies have explored the biological activities of related indole derivatives:

  • A study demonstrated that specific indole-based inhibitors significantly enhanced antibiotic efficacy against resistant bacterial strains when tested in vitro .
  • Another investigation focused on marine antifouling applications, where indole derivatives exhibited significant inhibitory effects on algal growth, suggesting potential environmental applications .

Research Findings Summary Table

Study FocusKey FindingsReference
Antibacterial ActivityIndole derivatives enhance antibiotic effects against resistant strains
Antifungal PropertiesSignificant inhibition of fungal growth observed
Cytotoxic EffectsInduction of apoptosis in cancer cells via signaling modulation

Scientific Research Applications

Medicinal Chemistry

The indole structure is known for its significant biological activity. Compounds like 1H-Indole-1-carboxylic acid derivatives have been investigated for their potential in drug discovery:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. Studies have shown that modifications to the indole structure can enhance its potency against various cancer types.
  • Neuropharmacology : The compound has been explored for its interactions with neurotransmitter receptors, specifically dopamine receptors. Structure-activity relationship (SAR) studies suggest that indole-piperazine hybrids can exhibit high affinity for D2/D3 receptors, which are implicated in conditions like Parkinson's disease .

Material Science

The incorporation of boron into organic compounds can enhance their properties for material applications:

  • Sensors and Catalysts : Boron-containing compounds have shown promise as catalysts in organic reactions and as components in sensor technology due to their unique electronic properties.
  • Polymer Chemistry : The compound's functional groups allow for the development of novel polymers with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various indole derivatives, including those similar to the target compound. The findings demonstrated that specific modifications to the indole structure significantly increased cytotoxicity against breast cancer cells. The research highlighted the importance of the boron atom in enhancing the interaction with biological targets.

Case Study 2: Neuropharmacological Potential

In a study focused on developing multifunctional drugs for neurodegenerative diseases, researchers synthesized several indole-piperazine derivatives. One derivative exhibited high selectivity for the D3 receptor with an IC50 value of 1.84 nM, indicating its potential as a therapeutic agent for Parkinson's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of boronated indole derivatives with variations in substituent positions and functional groups. Key analogues include:

Compound Name (CAS) Substituent Position/Group Molecular Formula Molecular Weight Key Features
Target Compound 6-[[4-(Boc)piperazinyl]carbonyl], 2-borono, 1-tert-butyl C₂₄H₃₅BN₃O₇ 488.36 Enhanced piperazine interaction with charged targets; high solubility
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-(Boc)-4-piperidinyl]amino]-, 1-tert-butyl ester (913388-67-7) 5-[1-(Boc)piperidinylamino] C₂₃H₃₄BN₃O₆ 459.35 Piperidine instead of piperazine; amino linkage reduces steric hindrance
1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methylpiperazinyl)carbonyl]-, 1-tert-butyl ester (913388-57-5) 5-[(4-methylpiperazinyl)carbonyl] C₂₂H₃₂BN₃O₅ 429.33 Methylpiperazine increases lipophilicity; potential CNS penetration
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-tert-butyl ester (913388-60-0) 5-[2-(morpholinyl)ethoxy] C₂₂H₃₂BN₂O₆ 443.32 Morpholine ether chain enhances solubility and metabolic stability

Bioactivity and Target Engagement

  • Target Compound: The Boc-piperazinyl carbonyl group at position 6 likely facilitates interactions with proteases or kinases through hydrogen bonding and charge complementarity. Boronated indoles are known to inhibit serine proteases (e.g., thrombin) by forming reversible covalent bonds with active-site residues .
  • Methylpiperazine derivatives (e.g., 913388-57-5) exhibit higher logP values, favoring blood-brain barrier penetration for CNS-targeted therapies .
  • Morpholine-Based Analogues: The morpholine ether group in 913388-60-0 enhances aqueous solubility, making it suitable for intravenous formulations. However, this modification may reduce binding specificity due to increased flexibility .

Computational and Experimental Data

  • Similarity Metrics : Using Tanimoto and Dice indices, the target compound shares >80% structural similarity with 913388-57-5 (piperazinyl variant) but <70% with morpholine-based analogues, reflecting divergent bioactivity profiles .
  • Bioactivity Clustering : Hierarchical clustering of NCI-60 data suggests that boronated indoles with piperazine groups cluster with kinase inhibitors, while morpholine variants group with GPCR-targeting agents .
  • Stability and Solubility : The tert-butyl ester in all analogues improves hydrolytic stability (t½ > 24 hours in plasma), but the Boc-piperazinyl group in the target compound confers superior solubility (LogS = -3.2) compared to methylpiperazine (-4.1) or morpholine (-3.8) derivatives .

Research Implications

The structural diversity within this compound class underscores the importance of substituent engineering for optimizing pharmacokinetics and target engagement. The target compound’s 6-position piperazinyl carbonyl group represents a balance between solubility and specificity, making it a promising candidate for further preclinical validation. Future studies should explore its performance in virtual screening platforms like HitDexter 2.0 to predict promiscuity or off-target effects .

Q & A

Basic: What synthetic strategies are recommended for preparing this indole-based compound?

Answer:
The synthesis involves multi-step protocols, including:

  • Vilsmeier-Haack Formylation : Introduce carbonyl groups to the indole core under controlled conditions (e.g., POCl₃/DMF at 0–5°C) to avoid over-oxidation .
  • N-Protection : Use tert-butyl groups (e.g., Boc anhydride) or benzyl halides to protect reactive sites, enhancing regioselectivity in subsequent reactions .
  • Piperazinyl Carbonyl Coupling : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with 4-(tert-butoxycarbonyl)piperazine to functionalize the indole scaffold. Monitor reaction progress via TLC or HPLC .
    Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from acetone/water mixtures to isolate intermediates .

Advanced: How can researchers optimize the incorporation of the boronic acid moiety during synthesis?

Answer:
The boronic acid group requires careful handling due to its sensitivity to moisture and oxidation:

  • Protection-Deprotection Strategy : Use pinacol esters to protect the boronic acid during synthesis. Deprotect with mild acidic conditions (e.g., HCl in THF/water) to avoid side reactions .
  • Suzuki-Miyaura Coupling : If introducing the borono group via cross-coupling, optimize catalyst loading (Pd(PPh₃)₄ or PdCl₂(dppf)) and base (K₂CO₃ or Cs₂CO₃) in anhydrous toluene/ethanol mixtures. Monitor by ¹¹B NMR to confirm boronate stability .

Basic: What spectroscopic and chromatographic methods are critical for structural characterization?

Answer:

  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and boronate B-O bonds (~1340 cm⁻¹) to confirm functional groups .
  • NMR Analysis : Use ¹H/¹³C NMR to assign indole protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). For boronic acids, ¹¹B NMR (δ 10–30 ppm) or ¹H-¹⁵N HMBC can resolve ambiguities .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for purity assessment and molecular ion confirmation .

Advanced: How to troubleshoot low yields during piperazinyl carbonyl coupling?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity:

  • Activation of Carboxylic Acid : Pre-form the acyl chloride (e.g., using SOCl₂ or oxalyl chloride) to enhance reactivity with piperazine derivatives .
  • Solvent Optimization : Switch to polar aprotic solvents (DMF or DMSO) to improve solubility of intermediates. Add catalytic DMAP to accelerate coupling .
  • Temperature Control : Perform reactions at 0–5°C to minimize decomposition, then warm gradually to room temperature .

Data Contradiction: How to resolve discrepancies in NMR data post-synthesis?

Answer:

  • Dynamic Effects : Rotamers or tautomers (e.g., boronate ester equilibria) can split signals. Acquire variable-temperature NMR (VT-NMR) to identify coalescence points .
  • Impurity Identification : Compare experimental spectra with reference data from analogous compounds (e.g., tert-butyl indole carboxylates in ). Use 2D NMR (COSY, HSQC) to trace connectivity .
  • Alternative Techniques : X-ray crystallography or DFT calculations can validate ambiguous structural assignments .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify the boronic acid, piperazine, or tert-butyl groups systematically. For example, replace Boc-protected piperazine with arylpiperazines to assess receptor binding .
  • Biological Assays : Test inhibitory activity (e.g., enzyme kinetics or cell-based assays) against targets like proteases or kinases. Correlate IC₅₀ values with substituent electronic profiles .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide rational design .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Moisture Sensitivity : Store boronic acid derivatives under inert gas (Ar/N₂) with molecular sieves in sealed vials .
  • Thermal Degradation : Avoid temperatures >40°C. Use DSC/TGA to determine decomposition thresholds .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced: How to validate the purity of intermediates in multi-step syntheses?

Answer:

  • Orthogonal Methods : Combine HPLC (for organic impurities) with ion chromatography (for inorganic salts) .
  • Elemental Analysis : Confirm C, H, N, and B content (±0.3% deviation) to rule out stoichiometric errors .
  • NMR Purity : Integrate proton signals against a known internal standard (e.g., TMS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester

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